molecular formula C2H8ClN3 B1281052 Acetimidohydrazide hydrochloride CAS No. 39254-63-2

Acetimidohydrazide hydrochloride

Cat. No. B1281052
CAS RN: 39254-63-2
M. Wt: 109.56 g/mol
InChI Key: BDJHVZSZVZKIRK-UHFFFAOYSA-N
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Description

Acetimidohydrazide hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. While the provided papers do not directly discuss Acetimidohydrazide hydrochloride, they do provide insights into related compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds such as ethyl acetohydroximate and derivatives from imidate hydrochloride has been reported. Ethyl acetimidate hydrochloride, a closely related compound, was prepared from acetonitrile and ethanol in the presence of acetyl chloride, followed by reaction with hydroxylamine and potassium carbonate to yield ethyl acetohydroximate . Additionally, the synthesis of acetimidoyl ethyl ether hydrochloride has been described, which could provide insights into the synthesis of Acetimidohydrazide hydrochloride .

Molecular Structure Analysis

Spectroscopic studies have been conducted on methyl acetimidate and its hydrochloride, providing frequency assignments that reflect the imidate structure . Moreover, the crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, has been determined, which could offer clues about the molecular structure of Acetimidohydrazide hydrochloride .

Chemical Reactions Analysis

The trichloro acetimidamide group has been found to be an excellent directing group for directed C-H-allylation reactions, which could be relevant for the chemical reactions involving Acetimidohydrazide hydrochloride . Furthermore, indole-based acetohydrazide analogs have been synthesized and characterized, indicating the potential reactivity of acetohydrazide derivatives .

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of Acetimidohydrazide hydrochloride, they do provide methods for the analysis of related compounds. For instance, capillary electrophoresis has been used for the determination of hydrochlorothiazide and several ACE inhibitors , and HPLC-PDA analysis has been applied for the simultaneous determination of ACE inhibitors with hydrochlorothiazide and indapamide . These analytical techniques could potentially be adapted for the analysis of Acetimidohydrazide hydrochloride's physical and chemical properties.

Scientific Research Applications

Chemical Synthesis

Acetimidohydrazide hydrochloride is used as a raw material in chemical synthesis. For instance, Zhu Hong-jun (2010) utilized methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine as raw materials to synthesize 2-(2,4-dichlorophenyl)hydrazidethaneimidic acid. This compound was further reacted with phosgene to yield 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one through a cyclization reaction, achieving a high yield of 90.6% and purity of 98.9% (Zhu Hong-jun, 2010).

Drug Development and Analysis

While acetimidohydrazide hydrochloride itself may not be directly involved, related compounds such as hydrochlorothiazide and donepezil hydrochloride play significant roles in drug development and pharmaceutical analysis. Various studies have explored their synthesis, analysis, and effects. For instance, Eyad Rashed Dawud and A. Shakya (2014) developed a high-performance liquid chromatography method for the simultaneous determination of ACE inhibitors with hydrochlorothiazide and indapamide in pharmaceutical formulations (Dawud & Shakya, 2014). Similarly, Tetsuya Shiraishi et al. (2005) studied donepezil hydrochloride's effects on brain acetylcholinesterase inhibition in monkeys (Shiraishi et al., 2005).

Pharmacological Effects

Donepezil hydrochloride, a related compound, has been studied for its pharmacological effects. For instance, K. Sato et al. (2010) investigated the impact of donepezil hydrochloride on cardiovascular mortality, providing insights into the potential therapeutic applications of such compounds (Sato et al., 2010). Additionally, S. Akasofu et al. (2003) examined the protective effects of donepezil in rat cortical neurons, indicating its potential for neuroprotective applications (Akasofu et al., 2003).

Safety And Hazards

Acetimidohydrazide hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

properties

IUPAC Name

N'-aminoethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJHVZSZVZKIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481925
Record name Acetamidrazone HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetimidohydrazide hydrochloride

CAS RN

39254-63-2
Record name Acetamidrazone HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamidrazone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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